molecular formula C17H24N2O2 B2643250 (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(o-tolyl)methanone CAS No. 2320178-06-9

(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(o-tolyl)methanone

Cat. No.: B2643250
CAS No.: 2320178-06-9
M. Wt: 288.391
InChI Key: ATAPBLDUJPKOBS-UHFFFAOYSA-N
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Description

(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(o-tolyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the diazepanone family, which is known for its diverse biological activities.

Scientific Research Applications

High-Performance Liquid Chromatography

The compound has been utilized in the development of precolumn fluorescent labeling reagents for high-performance liquid chromatography (HPLC) of amino acids. This application highlights its role in enhancing the detection sensitivity and specificity for amino acids analysis (Watanabe & Imai, 1981).

C−H Functionalization

Research demonstrates the compound's utility in C−H functionalization of aliphatic compounds through an unusual photochemical reaction of diazoketones, offering a novel approach to synthesizing N-substituted hydrazones or bis-hydrazonoethanes. This method provides an efficient strategy for modifying aliphatic hydrocarbons and ethers, expanding the toolkit for organic synthesis (Rodina et al., 2016).

Photolysis and Photoaffinity Probes

Studies have explored the photolysis of related diazirines, providing insights into their use in photoaffinity probes for biological systems. These findings offer a cautionary perspective on the stability and reactivity of diazirine-based photoaffinity labels, which is crucial for designing effective probes for molecular biology research (Platz et al., 1991).

Synthesis and Rearrangements

The chemical has been involved in the synthesis and novel rearrangements of heterocyclic compounds, such as the transformation of dihydrodiazepinones into pyrrole derivatives. This research highlights its potential in generating novel heterocyclic structures with possible pharmaceutical applications (Fesenko & Shutalev, 2014).

Anticancer Activity

Naphthyridine derivatives, closely related to the query compound, have been investigated for their anticancer activities, showcasing the potential of such compounds in therapeutic applications. These studies underline the compound's relevance in drug discovery, particularly in identifying novel agents against human malignant melanoma (Kong et al., 2018).

Properties

IUPAC Name

(2-methylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-5-2-3-6-16(14)17(20)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h2-3,5-6,15H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAPBLDUJPKOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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